
1-(6-methylpyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methylpyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase
1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase have been identified as potential therapeutic agents. These compounds, with a triazine heterocycle as a critical functional group, have shown robust effects on a serum biomarker, indicating significant in vivo target engagement. This suggests a potential application of 1-(6-methylpyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide in exploring treatments for diseases modulated by soluble epoxide hydrolase activity (Thalji et al., 2013).
Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, featuring piperazine carboxamides and various substitutions, exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains. This highlights the potential of this compound and its derivatives in antimicrobial research and development (Jadhav et al., 2017).
Antiinflammatory Activity
The synthesis and evaluation of antiinflammatory activity of ibuprofen analogs, including derivatives of piperidine, have been explored. Specific derivatives have shown potent antiinflammatory activity in the carrageenan-induced rat paw oedema method. This suggests a potential application for compounds like this compound in developing new antiinflammatory drugs (Rajasekaran et al., 1999).
Antitubercular and Antibacterial Activities
N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives have been synthesized and screened for their antitubercular and antibacterial activities. Some derivatives were identified as more potent agents than reference drugs, indicating the potential for compounds like this compound in treating bacterial infections (Bodige et al., 2020).
Central Nervous System Agents
The synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents have also been reported. These compounds, including derivatives of piperidine, demonstrated marked inhibition of tetrabenazine-induced ptosis, suggesting their potential use in developing treatments for central nervous system disorders (Bauer et al., 1976).
Mecanismo De Acción
Action Environment:
Environmental factors sway PyridaTrifluoroPiperiCarbo’s performance:
Remember, PyridaTrifluoroPiperiCarbo’s dance card is intricate, and its steps vary across tissues and contexts. So, whether it’s pirouetting in the brain or salsa-ing in the liver, this compound keeps life interesting! 🕺💃
For more in-depth reading, you can explore the patent document on its production processes . And if you’re feeling adventurous, check out the radical protodeboronation of pinacol boronic esters—unrelated but equally intriguing . 📚🔬
Propiedades
IUPAC Name |
1-(6-methylpyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c1-12-8-9-16(24-23-12)25-10-4-5-13(11-25)17(26)22-15-7-3-2-6-14(15)18(19,20)21/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFBIFDGQJXYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2969391.png)
![N-(4-chlorophenyl)-5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-furamide](/img/structure/B2969393.png)
![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)
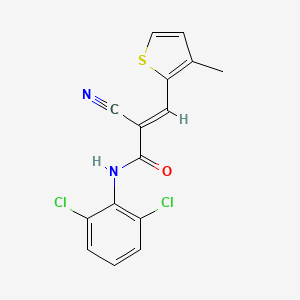
![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)
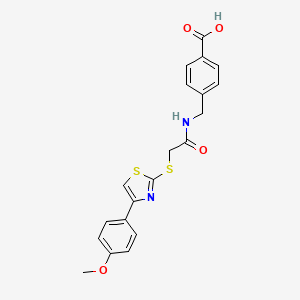
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)
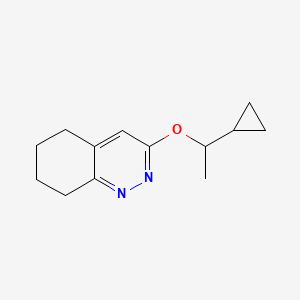
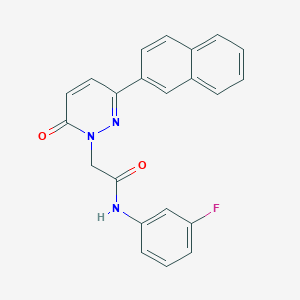
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2969408.png)
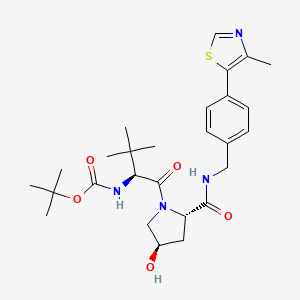
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2969411.png)
